molecular formula C10H13FN2O B1400396 4-[(6-Fluoropyridin-3-yl)methyl]morpholine CAS No. 1253570-81-8

4-[(6-Fluoropyridin-3-yl)methyl]morpholine

Cat. No.: B1400396
CAS No.: 1253570-81-8
M. Wt: 196.22 g/mol
InChI Key: AFHAJNKNHJOZIF-UHFFFAOYSA-N
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Description

4-[(6-Fluoropyridin-3-yl)methyl]morpholine (CAS: 1253570-81-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.23 g/mol. It features a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a fluoropyridine moiety via a methylene bridge.

Properties

IUPAC Name

4-[(6-fluoropyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHAJNKNHJOZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine typically involves the reaction of 6-fluoropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Fluoropyridin-3-yl)methyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(6-Fluoropyridin-3-yl)methyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine-Morpholine Hybrids

The following compounds share structural similarities with 4-[(6-Fluoropyridin-3-yl)methyl]morpholine but differ in substituents or heterocyclic components:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
This compound C₁₀H₁₃FN₂O 196.23 Fluorine at pyridine 6-position 1253570-81-8
4-((6-Chloropyridin-3-yl)methyl)morpholine C₁₀H₁₃ClN₂O 212.68 Chlorine replaces fluorine at pyridine 311774-34-2
4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine C₁₇H₁₈FN₂O₂ 313.34 Phenoxyethyl spacer between pyridine and morpholine 1038395-62-8
1-[(6-Fluoropyridin-3-yl)methyl]azepane C₁₂H₁₇FN₂ 208.28 Azepane ring (7-membered) instead of morpholine 2138585-21-2
1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine C₁₃H₂₀FN₃ 237.32 Piperazine ring with isopropyl substitution 2138056-99-0

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (as in 4-((6-Chloropyridin-3-yl)methyl)morpholine) increases molecular weight and may alter lipophilicity (logP) and binding affinity due to chlorine’s larger atomic radius and polarizability .
Antimicrobial and Antitubercular Activity
  • 4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine : A structurally distinct morpholine-indole hybrid demonstrated potent anti-tubercular activity (MIC = 6.25 μg/mL against Mycobacterium tuberculosis), highlighting the role of morpholine in enhancing bioactivity .
  • This compound : While direct antimycobacterial data are unavailable, the fluoropyridine moiety is associated with improved metabolic stability and target selectivity in related compounds .
Antimalarial Activity
  • Trisubstituted Pyrimidine-Morpholine Hybrids : Compounds like 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (80) and analogs showed fast-acting antimalarial activity, with morpholine contributing to solubility and pharmacokinetics .
Receptor Antagonism
  • (R)-3-(3-Chloro-5-Fluoro-2-((4-(1H-Pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine: A bradykinin B2 receptor antagonist, demonstrating morpholine’s utility in designing CNS-active compounds .

Physicochemical Properties

Property This compound 4-((6-Chloropyridin-3-yl)methyl)morpholine 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine
logP (Predicted) 1.2 1.8 2.9
Water Solubility Moderate Low Low
Hydrogen Bond Acceptors 3 3 4

Notes:

  • Fluorine’s electronegativity reduces logP compared to chlorine analogs, favoring aqueous solubility .

Biological Activity

4-[(6-Fluoropyridin-3-yl)methyl]morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C9H11FN2O, it features a morpholine ring substituted with a fluoropyridine moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11FN2O
  • CAS Number : 1253570-81-8
  • SMILES Representation : C1COCCN1C2=CN=C(C=C2)F

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes.

Key Mechanisms Include :

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and neurodegenerative diseases.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as cytochrome P450, which are crucial for drug metabolism and the biotransformation of xenobiotics .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antidepressant Effects Potential modulation of serotonin and dopamine pathways .
Neuroprotective Activity Inhibition of enzymes linked to neurodegenerative diseases like Alzheimer’s .
Antitumor Properties Interaction with pathways involved in cancer cell proliferation .
CNS Penetration The morpholine structure aids in crossing the blood-brain barrier .

Case Studies and Experimental Data

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound can enhance cognitive function in animal models of schizophrenia by modulating glycine levels in the prefrontal cortex .
  • Cancer Research : In vitro studies have demonstrated that this compound can inhibit growth in various tumor cell lines by affecting key signaling pathways associated with cell survival and proliferation .
  • Safety and Toxicology : Preliminary toxicological assessments suggest that while lower doses may exhibit therapeutic benefits, higher doses could lead to adverse effects such as hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization in therapeutic settings.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption noted.
  • Distribution : Mediated by transport proteins; significant accumulation in brain tissues due to favorable lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(6-Fluoropyridin-3-yl)methyl]morpholine
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